molecular formula C14H22N4O4 B1379243 tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate CAS No. 1461715-12-7

tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate

Cat. No.: B1379243
CAS No.: 1461715-12-7
M. Wt: 310.35 g/mol
InChI Key: WPXCXLGRRUILRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H22N4O4 and its molecular weight is 310.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Routes and Industrial Applications

A study by Mi (2015) presented an analysis of the synthetic routes of vandetanib, highlighting the role of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate(6) and ethyl vanillate(22) in the synthesis. This process emphasized the compound's utility in achieving higher yields and commercial value in manufacturing scales, showcasing its relevance in industrial applications for pharmaceutical synthesis Mi, 2015.

Applications in Heterocycle Synthesis

Another significant application involves the synthesis of N-heterocycles via sulfinimines, where chiral sulfinamides, including tert-butanesulfinamide, play a critical role. Philip et al. (2020) reviewed the use of tert-butanesulfinamide in asymmetric N-heterocycle synthesis, highlighting its contribution to accessing structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives. These compounds are crucial for natural products and therapeutically relevant molecules, indicating the compound's value in medicinal chemistry Philip et al., 2020.

Role in Triazole Derivatives Synthesis

Ferreira et al. (2013) discussed the significance of 1H-1,2,3-triazole derivatives, elaborating on their wide range of biological activities and the ongoing interest in developing novel triazoles. This review emphasized the need for new and efficient synthetic methods for triazoles, considering aspects of green chemistry and sustainability. The study underscores the importance of tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate in the context of synthesizing biologically active compounds Ferreira et al., 2013.

Safety and Hazards

The safety and hazards information for “tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate” is not directly available .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of dipeptides , indicating potential interactions with peptide synthesis pathways.

Mode of Action

It’s worth noting that similar compounds have been used in the synthesis of dipeptides . This suggests that the compound may interact with its targets through amide formation, a common reaction in peptide synthesis .

Biochemical Pathways

Given its potential role in peptide synthesis , it may affect pathways involving protein synthesis and degradation.

Result of Action

Given its potential role in peptide synthesis , it may influence protein structure and function within cells.

Properties

IUPAC Name

tert-butyl 3-(4-methoxycarbonyltriazol-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4/c1-14(2,3)22-13(20)17-7-5-6-10(8-17)18-9-11(15-16-18)12(19)21-4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXCXLGRRUILRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(N=N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.